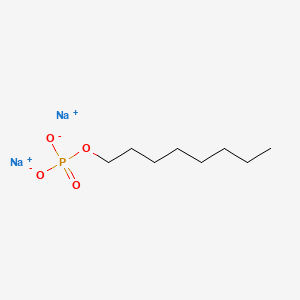

Phosphoric acid, octyl ester, sodium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

オクチルリン酸ナトリウムは、化学式がC8H17Na2O4Pの化学化合物です。 界面活性剤や乳化剤としての独自の特性により、様々な工業および科学分野で広く使用されています .

製法

合成ルートと反応条件

オクチルリン酸ナトリウムは、リン酸とオクタノールのエステル化、続いて水酸化ナトリウムによる中和によって合成できます。この反応は通常、硫酸などの触媒の存在下でリン酸とオクタノールを加熱してエステルを生成します。 生成したエステルは、その後、水酸化ナトリウムで中和されてナトリウム塩を生成します .

工業生産方法

工業的には、オクチルリン酸ナトリウムの製造は、通常、高収率と高純度を確保するために連続プロセスで行われます。エステル化反応は大型反応器で行われ、生成物は蒸留と結晶化技術によって精製されます。 自動化システムと品質管理対策により、高品質なオクチルリン酸ナトリウムを安定して生産することができます .

準備方法

Synthetic Routes and Reaction Conditions

Phosphoric acid, octyl ester, sodium salt can be synthesized through the esterification of phosphoric acid with octanol, followed by neutralization with sodium hydroxide. The reaction typically involves heating phosphoric acid and octanol in the presence of a catalyst, such as sulfuric acid, to form the ester. The resulting ester is then neutralized with sodium hydroxide to produce the sodium salt .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The esterification reaction is carried out in large reactors, and the product is purified through distillation and crystallization techniques. The use of automated systems and quality control measures ensures consistent production of high-quality this compound .

化学反応の分析

反応の種類

オクチルリン酸ナトリウムは、加水分解、酸化、置換反応など、さまざまな化学反応を起こします。

一般的な試薬と条件

加水分解: 水との酸性または塩基性条件。

酸化: 過酸化水素などの酸化剤。

生成される主な生成物

加水分解: リン酸とオクタノール。

酸化: リン酸誘導体。

置換: 置換リン酸エステル.

科学研究における用途

オクチルリン酸ナトリウムは、科学研究において幅広い用途があります。

科学的研究の応用

Phosphoric acid, octyl ester, sodium salt has a wide range of applications in scientific research:

作用機序

オクチルリン酸ナトリウムの作用機序は、主にその界面活性剤特性に基づいています。これは、異なる相間の表面張力を低下させ、物質のより良い混合と可溶化を可能にします。 この化合物は、親水性分子と疎水性分子の両方と相互作用し、水性および非水性環境における分散を促進します .

類似化合物との比較

オクチルリン酸ナトリウムは、次のような類似化合物と比較することができます。

- ヘキシルリン酸ナトリウム

- デシルリン酸ナトリウム

- ドデシルリン酸ナトリウム

ユニークさ

オクチルリン酸ナトリウムは、その特定の鎖長により、親水性と疎水性の特性の最適なバランスを備えています。 このバランスにより、短鎖または長鎖の対応物と比較して、特に界面活性剤や乳化剤として効果的になります .

結論

オクチルリン酸ナトリウムは、さまざまな分野で重要な用途を持つ多用途な化合物です。界面活性剤や乳化剤としての独自の特性により、科学研究、工業、医療において貴重な存在となっています。その製法、化学反応、作用機序を理解することで、さまざまな用途における活用をさらに促進することができます。

特性

CAS番号 |

84843-36-7 |

|---|---|

分子式 |

C8H17Na2O4P |

分子量 |

254.17 g/mol |

IUPAC名 |

disodium;octyl phosphate |

InChI |

InChI=1S/C8H19O4P.2Na/c1-2-3-4-5-6-7-8-12-13(9,10)11;;/h2-8H2,1H3,(H2,9,10,11);;/q;2*+1/p-2 |

InChIキー |

WUIJQWLICXXNNE-UHFFFAOYSA-L |

正規SMILES |

CCCCCCCCOP(=O)([O-])[O-].[Na+].[Na+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。